Solubility in Organic Solvents
A comprehensive solubility study of the structurally related 5-amino-3-methyl-1-phenylpyrazole (CAS 1131-18-6) across ten solvents provides a class-level inference for the target compound. The solubility order was 1,4-dioxane > acetonitrile > methanol > isobutanol > ethanol > n-propanol > isopropanol > 2-butanone > toluene > cyclohexane, with maximum mole fraction solubility in 1,4-dioxane at 318.15 K [1]. In contrast, the pyrazolone analog 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) exhibits water solubility of 3.3 g/L . This divergent solvent preference—hydrophobic organic vs. aqueous—is critical for designing synthetic workup and purification workflows, as the target dihydro-amine is expected to partition preferentially into organic phases during extraction, unlike the water-soluble pyrazolone.
| Evidence Dimension | Mole fraction solubility (rank order) |
|---|---|
| Target Compound Data | Expected high solubility in 1,4-dioxane and acetonitrile (class inference from CAS 1131-18-6) |
| Comparator Or Baseline | 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone) = 3.3 g/L in water |
| Quantified Difference | Solvent preference shift from aqueous (pyrazolone) to organic (dihydropyrazole class) |
| Conditions | Ten organic solvents from 283.15 K to 318.15 K at 101.1 kPa |
Why This Matters
This solubility profile directly informs solvent selection for crystallization and extraction, reducing process development time for procurement specialists sourcing this intermediate for dye or pharmaceutical synthesis.
- [1] Journal of Molecular Liquids. (2017). Solubility modelling and mixing properties of biologically active 5-amino-3-methyl-1-phenylpyrazole in ten neat solvents from 283.15 K to 318.15 K. Volume 240, Pages 532-541. View Source
